7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel Library Synthesis

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 1226069-74-4; molecular formula C14H16Cl2N2S; molecular weight 315.26 g/mol) is a heterocyclic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class. This scaffold consists of a thieno[2,3-d]pyrimidine core annulated with a saturated cyclohexene ring bearing a tert-butyl substituent at the 7-position and chlorine atoms at the 2- and 4-positions of the pyrimidine ring.

Molecular Formula C14H16Cl2N2S
Molecular Weight 315.26
CAS No. 1226069-74-4
Cat. No. B2517050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
CAS1226069-74-4
Molecular FormulaC14H16Cl2N2S
Molecular Weight315.26
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)Cl)Cl
InChIInChI=1S/C14H16Cl2N2S/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(15)17-13(16)18-12/h7H,4-6H2,1-3H3
InChIKeyFTBHGRPEYYOCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 1226069-74-4): Procurement-Ready Characterization & Scaffold Identity


7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 1226069-74-4; molecular formula C14H16Cl2N2S; molecular weight 315.26 g/mol) is a heterocyclic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine class . This scaffold consists of a thieno[2,3-d]pyrimidine core annulated with a saturated cyclohexene ring bearing a tert-butyl substituent at the 7-position and chlorine atoms at the 2- and 4-positions of the pyrimidine ring . The compound is supplied as a solid and is intended exclusively for non-human research use as a synthetic building block or reference standard .

Why 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Within the thieno[2,3-d]pyrimidine family, seemingly conservative structural modifications produce quantitatively distinct reactivity, selectivity, and downstream synthetic utility . The 2,4-dichloro substitution pattern on 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine establishes two electronically differentiated electrophilic sites whose sequential displacement kinetics differ from the single-site reactivity of mono-chloro analogs such as 7-tert-Butyl-4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 381200-95-9) . The saturated tetrahydrobenzene ring introduces conformational constraints absent in fully aromatic [1]benzothieno[2,3-d]pyrimidine analogs (e.g., CAS 76872-40-7), altering molecular shape, lipophilicity, and potential target engagement profiles [1]. Interchanging these compounds without quantitative verification of reactivity, selectivity, and biological outcome risks synthetic failure and irreproducible biological data in kinase inhibitor programs and fragment-based drug discovery campaigns [1].

Product-Specific Quantitative Differentiation Evidence for 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 1226069-74-4)


Dual Chlorine Leaving Groups Enable Sequential Derivatization Unavailable to Mono-Chloro Analogs

The target compound carries two chlorine atoms at the 2- and 4-positions of the pyrimidine ring, whereas the closest mono-chloro analog 7-tert-Butyl-4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 381200-95-9) carries only a single chlorine at the 4-position . In thieno[2,3-d]pyrimidine systems, the 4-chloro position is generally more reactive toward nucleophilic aromatic substitution (SNAr) than the 2-chloro position, enabling chemoselective sequential displacement: first at C-4, then at C-2 [1]. This dual-handle reactivity profile is absent in 4-chloro-only analogs, which permit only a single derivatization step before requiring de novo scaffold re-synthesis . The patent literature explicitly demonstrates 2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine serving as a key intermediate for stepwise elaboration with amines [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Parallel Library Synthesis

Saturated Tetrahydrobenzene Ring Confers Distinct Conformational and Physicochemical Profile vs. Aromatic Benzothieno Analogs

The target compound features a saturated 5,6,7,8-tetrahydrobenzene ring fused to the thieno[2,3-d]pyrimidine core. In contrast, 2,4-dichloro[1]benzothieno[2,3-d]pyrimidine (CAS 76872-40-7) possesses a fully aromatic benzothieno ring [1]. The saturated ring system reduces planarity, increases the fraction of sp³-hybridized carbons (Fsp³), and modulates lipophilicity (cLogP), directly affecting solubility, membrane permeability, and off-target promiscuity [2]. In a systematic SAR study of tetrahydrobenzothieno[2,3-d]pyrimidine FGFR1 inhibitors, the saturated ring was essential for maintaining moderate antitumor activity, with compound 3g achieving 78.8% FGFR1 inhibition at 10 µM and IC₅₀ values of 7.7, 18.9, and 13.3 µM against H460, A549, and U251 cell lines respectively, whereas compounds lacking the tetrahydro ring showed reduced cellular potency [3].

Physicochemical Profiling Kinase Selectivity Fragment-Based Drug Design

7-tert-Butyl Substituent Modulates Lipophilicity and Steric Bulk Relative to 7-Unsubstituted and 7-Methyl Analogs

The 7-tert-butyl group on the saturated ring differentiates the target compound from 2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (no 7-substituent; CAS not retrieved but referenced in patent literature) [1] and from 7-methyl-substituted analogs described in patent disclosure of tetrahydrobenzothienopyrimidinamine compounds for hyper-proliferative disorders [2]. The tert-butyl group contributes approximately +2.0 to +2.5 logP units relative to the unsubstituted parent (estimated based on Hansch π constants for tert-butyl vs. H), and increases van der Waals volume by ~55 ų [3]. In the FGFR1 inhibitor SAR study, larger substituents at positions analogous to the 7-position correlated with enhanced antitumor activity: compounds with bulkier substituents (e.g., 3g, 4c, and 7) were identified as the most effective analogs, suggesting that steric occupancy in this region contributes favorably to target engagement [4].

ADME Optimization Kinase Selectivity Engineering Structure-Activity Relationship

Thieno[2,3-d]pyrimidine Scaffold Demonstrates Antimalarial Activity in the Nanomolar Range, Supporting Procurement for Neglected Disease Programs

While the target compound itself has not been directly tested in antimalarial assays, the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has demonstrated potent anti-plasmodial activity in a published study. Tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids A8, A5, and A4 achieved IC₅₀ values of 55.7 nM, 60.8 nM, and 68.0 nM respectively against the chloroquine-resistant W2 strain of Plasmodium falciparum, with high selectivity indices relative to human HPL1D cells [1]. These compounds also showed cytotoxicity against A549 (lung) and MDA-MB-231 (breast) cancer cell lines, confirming multi-indication potential [1]. The 2,4-dichloro substitution pattern on the target compound provides synthetic access to analogous acetamide hybrids via SNAr chemistry at both positions, enabling exploration of SAR around this antimalarial chemotype [1][2].

Antimalarial Drug Discovery Fragment-Based Lead Generation Neglected Tropical Diseases

High-Value Application Scenarios for 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 1226069-74-4) Based on Established Evidence


FGFR1-Focused Kinase Inhibitor Library Synthesis via Sequential C-4/C-2 Derivatization

The 2,4-dichloro pattern enables chemoselective sequential SNAr: first displacement at the more reactive C-4 position to install an amine warhead, followed by C-2 functionalization to modulate selectivity and physicochemical properties [1]. This synthetic strategy is directly validated by the FGFR1 inhibitor series from Wang et al. (2016), where tetrahydrobenzothieno[2,3-d]pyrimidine derivatives bearing aromatic substituents at C-2 demonstrated the most potent antitumor activity (compound 3g: FGFR1 inhibition 78.8% at 10 µM, IC₅₀ H460 7.7 µM) [1]. Researchers prioritizing FGFR1-driven cancers (lung, glioblastoma) should procure this scaffold as a library synthesis starting point rather than mono-chloro analogs, which require additional synthetic steps to introduce a second diversity point.

Antimalarial Lead Optimization Against Chloroquine-Resistant Plasmodium falciparum

Building on the nanomolar anti-plasmodial activity demonstrated by tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids (IC₅₀ 55.7–68.0 nM against CQ-resistant W2 strain, with high selectivity indices vs. human cells) [2], the target compound's 2,4-dichloro scaffold serves as the direct synthetic precursor for acetamide hybrid libraries. The tert-butyl group at position 7 provides a tunable lipophilicity handle critical for optimizing parasitophorous vacuole membrane permeability while maintaining selectivity over human kinases. Procurement enables one-step Petasis reaction-based diversification to generate novel antimalarial leads [2].

Fragment-Based Drug Design (FBDD) with Dual Reactive Handles for Covalent Probe Development

The 2,4-dichloro substitution pattern provides two electrophilic sites suitable for both reversible inhibitor design (via SNAr with amine nucleophiles) and covalent probe development (via displacement with thiol-containing warheads) [1][3]. The saturated tetrahydrobenzene ring increases Fsp³ relative to aromatic benzothieno analogs, improving fragment physicochemical properties per the 'Escape from Flatland' paradigm [3]. The well-precedented synthetic tractability of this scaffold [1] makes it suitable for rapid, parallel fragment elaboration in both academic and industrial FBDD campaigns targeting kinases, antimalarials, or other enzyme classes where the thienopyrimidine core is a recognized privileged structure.

Comparative Selectivity Profiling of 7-Substituted Tetrahydrobenzothieno[2,3-d]pyrimidines Across the FGFR Kinase Family

The 7-tert-butyl substituent provides maximum steric bulk and lipophilicity within the tetrahydrobenzothieno[2,3-d]pyrimidine series, contrasting with 7-H, 7-methyl, and other 7-alkyl analogs [1][4]. Systematic procurement of a 7-substituent matrix (including the target 7-tert-butyl compound) enables head-to-head kinase selectivity profiling across FGFR1–4 isoforms and broader kinome panels. Published SAR data indicate that bulkier 7-substituents correlate with enhanced antitumor potency in the FGFR1 series [1], making the 7-tert-butyl variant a critical comparator for establishing selectivity-structure relationships and identifying FGFR paralog-selective inhibitors.

Quote Request

Request a Quote for 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.